

An In-depth Technical Guide to the Thermodynamic Properties of Methacrylonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methacrylonitrile**

Cat. No.: **B127562**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **methacrylonitrile**. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and material science. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of experimental workflows and theoretical relationships.

Core Thermodynamic and Physical Properties

Methacrylonitrile (C_4H_5N) is a volatile, colorless liquid with a characteristic bitter almond-like odor.^{[1][2]} A thorough understanding of its thermodynamic properties is crucial for its safe handling, storage, and application in various chemical syntheses and polymerization processes.

Physical Constants and Properties

The fundamental physical constants and properties of **methacrylonitrile** are summarized in Table 1. These values have been compiled from various sources and represent the most commonly cited figures.

Table 1: Physical Properties of **Methacrylonitrile**

Property	Value	Source(s)
Molecular Weight	67.09 g/mol	[3][4]
Melting Point	-35.8 °C (-32.4 °F)	[2][5][6]
Boiling Point	90-92 °C (194-198 °F) at 760 mmHg	[5][6]
Density	0.8001 g/mL at 20 °C (68 °F)	[7][8]
0.8 g/mL at 25 °C	[5]	
Refractive Index (n ²⁰ /D)	1.400	[3][9]
Flash Point	12 °C (53.6 °F) - closed cup	[3][10]
13 °C (55 °F) - open cup	[7][8]	
Water Solubility	2.57 g/100 mL at 20 °C	[5][6]

Thermodynamic Data

Key thermodynamic parameters for **methacrylonitrile** are presented in Table 2. These data are essential for modeling its behavior in chemical reactions and phase transitions.

Table 2: Thermodynamic Properties of **Methacrylonitrile**

Property	Value	Temperature (K)	Source(s)
Enthalpy of Vaporization (Δ _{avap} H)	8.72 kcal/mol (36.5 kJ/mol)	288	[11][12]
	8.46 kcal/mol (35.4 kJ/mol)	243	[11][12]
Liquid Phase Heat Capacity (C _{p,liquid})	30.19 cal/mol·K (126.3 J/mol·K)	298.15	[11][12]
Heat of Polymerization (Δ _{poly} H)	64.0 kJ/mol	-	[13]

Vapor Pressure Data

The vapor pressure of **methacrylonitrile** as a function of temperature is a critical parameter for safety and process design. Table 3 provides vapor pressure data at various temperatures.

Table 3: Vapor Pressure of **Methacrylonitrile**

Vapor Pressure	Temperature	Source(s)
40 mmHg (5.33 kPa)	12.8 °C (55.04 °F)	[7]
64 mmHg (8.53 kPa)	20 °C (68 °F)	[3][5]
71 mmHg (9.47 kPa)	25 °C (77 °F)	[1][6][14]
8.66 kPa	25 °C (77 °F)	[15]

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental methodologies. The following sections outline the general procedures for key analytical techniques.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine properties like melting point, glass transition temperature, and heat capacity.

Experimental Protocol for DSC:

- **Sample Preparation:** A small sample of **methacrylonitrile** (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. A pinhole is often made in the lid to allow for vapor to escape at a controlled rate when determining boiling point.
- **Instrument Setup:** The DSC instrument is calibrated using standard materials (e.g., indium). An empty, sealed aluminum pan is used as a reference.

- **Measurement:** The sample and reference are placed in the DSC cell. A controlled temperature program is initiated. For melting point determination, a heating rate of 10 °C/min is common. The sample is heated through its melting transition. For boiling point, the sample is heated through its vaporization.
- **Data Analysis:** The heat flow to the sample is recorded as a function of temperature. The melting point is determined from the onset of the melting endotherm. The enthalpy of fusion can be calculated from the area of the melting peak.

Adiabatic Calorimetry

Adiabatic calorimetry is used to study exothermic reactions under conditions where no heat is exchanged with the surroundings. This is crucial for assessing thermal hazards, such as runaway reactions. The Accelerating Rate Calorimeter (ARC) is a common type of adiabatic calorimeter.

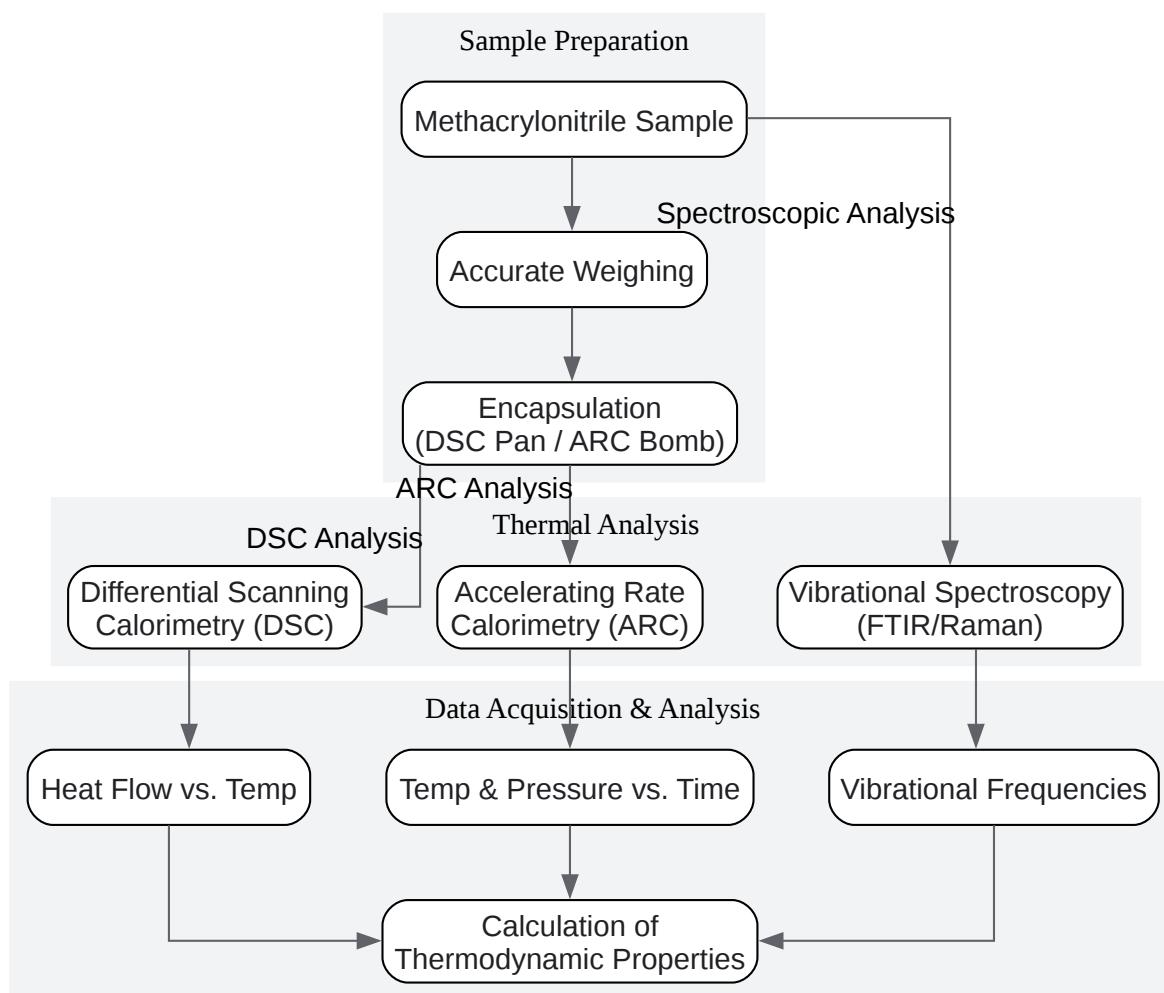
Experimental Protocol for Adiabatic Calorimetry (ARC):

- **Sample Preparation:** A sample of **methacrylonitrile** (typically 3-5 g) is placed in a closed, low-heat-capacity vessel (bomb), usually made of a non-reactive material like titanium or Hastelloy.
- **Instrument Setup:** The sample bomb is placed within the adiabatic calorimeter. The system is operated in a "heat-wait-search" mode.
- **Measurement:**
 - **Heat:** The system heats the sample to a specified starting temperature in small steps (e.g., 5-10 °C).
 - **Wait:** At each step, the system holds the temperature constant to allow for thermal equilibrium.
 - **Search:** The instrument monitors the sample for any self-heating, with a sensitivity typically down to 0.02 °C/min.

- Adiabatic Tracking: If an exotherm is detected, the calorimeter's heaters match the sample's temperature, creating an adiabatic environment (zero heat loss). The temperature and pressure of the sample are continuously recorded until the reaction is complete.
- Data Analysis: The data provides the onset temperature of the exothermic reaction, the rates of temperature and pressure rise, and the total adiabatic temperature rise, which can be used to calculate the heat of reaction.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to study the vibrational modes of molecules. This information can be used to calculate thermodynamic functions like entropy and heat capacity.

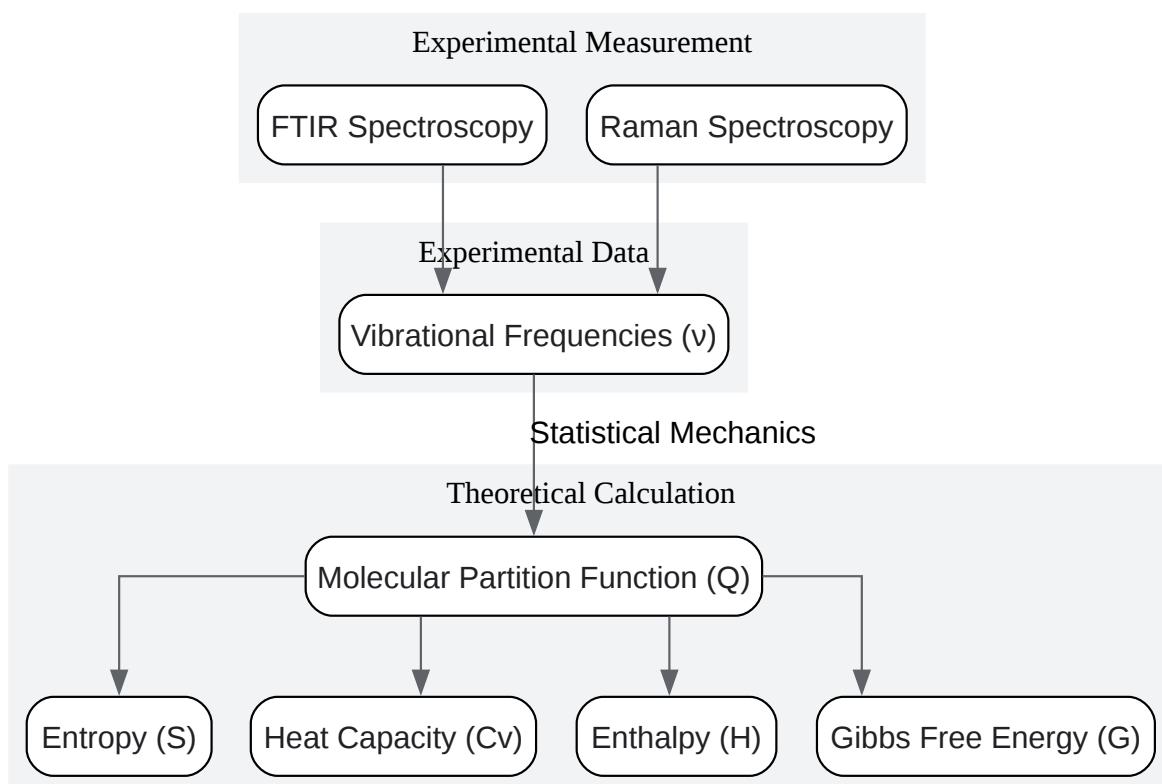

Experimental Protocol for Vibrational Spectroscopy:

- FTIR Spectroscopy:
 - Sample Preparation: A liquid sample of **methacrylonitrile** can be analyzed as a thin film between two potassium bromide (KBr) plates.
 - Measurement: The sample is placed in the beam of an FTIR spectrometer. The instrument records the infrared spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Raman Spectroscopy:
 - Sample Preparation: A liquid sample of **methacrylonitrile** is placed in a glass capillary tube or cuvette.
 - Measurement: The sample is illuminated with a monochromatic laser source. The scattered light is collected and analyzed by a Raman spectrometer. The FT-Raman spectrum is typically excited with a Nd:YAG laser at 1064 nm.
- Data Analysis: The recorded spectra show vibrational bands corresponding to the different functional groups and molecular motions within the **methacrylonitrile** molecule. The frequencies of these bands can be used in statistical mechanics calculations to determine thermodynamic properties.

Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates a general workflow for the experimental determination of the thermodynamic properties of a liquid sample like **methacrylonitrile**.



[Click to download full resolution via product page](#)

A generalized workflow for determining thermodynamic properties.

Relationship Between Spectroscopic Data and Thermodynamic Functions

This diagram illustrates the conceptual link between experimentally measured vibrational frequencies from spectroscopy and the calculation of key thermodynamic functions.

[Click to download full resolution via product page](#)

From spectroscopic measurements to thermodynamic functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. datapdf.com [datapdf.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Workflow for Thermodynamics Property Calculations [doc.comsol.com]
- 5. sigma-hse.com [sigma-hse.com]
- 6. belmontscientific.com [belmontscientific.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. fauske.com [fauske.com]
- 9. Guidance Document Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations - Canada.ca [canada.ca]
- 10. pubs.aip.org [pubs.aip.org]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]
- 14. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 15. Vibrational Spectroscopic Investigations of Methacrylonitrile – Material Science Research India [materialsciencejournal.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of Methacrylonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127562#thermodynamic-properties-of-methacrylonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com